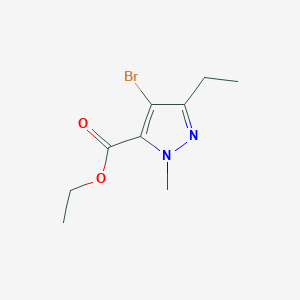

Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-bromo-5-ethyl-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-6-7(10)8(12(3)11-6)9(13)14-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDSGCQSIKEUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Br)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564095 | |

| Record name | Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128537-28-0 | |

| Record name | Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128537-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides an in-depth, research-grade overview of a robust and efficient synthetic pathway for Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. This polysubstituted pyrazole derivative is a valuable building block in medicinal chemistry and drug discovery, necessitating a reliable and well-understood synthetic route. This document details a three-step synthesis commencing with the Knorr pyrazole synthesis, followed by N-methylation, and culminating in regioselective bromination. Each step is accompanied by a thorough discussion of the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the synthesis of this important heterocyclic compound.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. The specific substitution pattern on the pyrazole ring is critical for modulating the pharmacological profile of these compounds. This compound, the subject of this guide, is a highly functionalized pyrazole that serves as a versatile intermediate. The presence of a bromine atom at the 4-position provides a handle for further molecular elaboration through cross-coupling reactions, while the ester functionality at the 5-position allows for amide bond formation and other derivatizations. The ethyl and methyl groups at the 3- and 1-positions, respectively, contribute to the molecule's specific steric and electronic properties.

This guide presents a logical and field-proven synthetic route designed for both scalability and reproducibility. We will delve into the mechanistic underpinnings of each transformation, providing a rationale for the selection of reagents and reaction conditions to ensure a high degree of control over the synthesis.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a three-step linear sequence, as illustrated below. This strategy focuses on the initial construction of the pyrazole core, followed by sequential functionalization.

Caption: Overall three-step synthetic workflow.

Step 1: Knorr Pyrazole Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

The foundational step in this synthesis is the construction of the pyrazole ring via the Knorr pyrazole synthesis. This classic condensation reaction involves a 1,3-dicarbonyl compound and a hydrazine derivative.[1] In this case, we will react a suitable β-ketoester with hydrazine to form the desired pyrazole intermediate.

Mechanistic Insight and Regioselectivity

The Knorr synthesis proceeds through the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2] When using an unsymmetrical β-ketoester, the regioselectivity of the reaction is a critical consideration. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups. With substituted hydrazines, such as methylhydrazine, two regioisomeric pyrazole products are possible. However, the reaction of a β-ketoester with hydrazine hydrate typically yields the 3-substituted-5-carboxypyrazole as the major product due to the higher reactivity of the ketone carbonyl towards nucleophilic attack compared to the ester carbonyl.

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

This protocol outlines the synthesis of the core pyrazole intermediate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-ethyl-3-oxopentanoate | 172.21 | 17.22 g | 0.10 |

| Hydrazine hydrate (~64%) | 50.06 | 6.25 mL | 0.10 |

| Ethanol | 46.07 | 100 mL | - |

| Acetic Acid (glacial) | 60.05 | 1 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-ethyl-3-oxopentanoate (17.22 g, 0.10 mol) and ethanol (100 mL).

-

Stir the mixture at room temperature until the β-ketoester is fully dissolved.

-

Slowly add hydrazine hydrate (6.25 mL, 0.10 mol) to the solution. An exotherm may be observed.

-

Add glacial acetic acid (1 mL) as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude oil. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 75-85%

Step 2: N-Methylation of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

With the pyrazole core constructed, the next step is the selective methylation of the nitrogen atom at the 1-position. The N-alkylation of pyrazoles can sometimes lead to a mixture of regioisomers, but with careful selection of the methylating agent and reaction conditions, high selectivity for the desired N1-methylated product can be achieved.[3]

Choice of Methylating Agent

Several reagents can be employed for N-methylation, including methyl iodide, dimethyl sulfate, and dimethyl carbonate.

-

Methyl Iodide and Dimethyl Sulfate: These are highly reactive and effective methylating agents. However, they are also highly toxic and can lead to over-methylation or side reactions if not used carefully.

-

Dimethyl Carbonate (DMC): This is considered a "green" methylating agent due to its lower toxicity and the formation of benign byproducts (methanol and carbon dioxide). While it often requires higher temperatures and longer reaction times, its environmental and safety profile makes it an attractive choice.[4]

For this synthesis, we will detail the use of dimethyl sulfate for its high reactivity and efficiency, with appropriate safety precautions.

Experimental Protocol: Synthesis of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

This protocol describes the N-methylation of the pyrazole intermediate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 3-ethyl-1H-pyrazole-5-carboxylate | 168.20 | 16.82 g | 0.10 |

| Dimethyl sulfate | 126.13 | 10.4 mL | 0.11 |

| Potassium carbonate (anhydrous) | 138.21 | 20.73 g | 0.15 |

| Acetone (anhydrous) | 58.08 | 150 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add ethyl 3-ethyl-1H-pyrazole-5-carboxylate (16.82 g, 0.10 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol) in anhydrous acetone (150 mL).

-

Heat the suspension to reflux with vigorous stirring.

-

Add dimethyl sulfate (10.4 mL, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

-

After the addition is complete, continue to reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid residue with acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (hexane/ethyl acetate eluent) to yield the pure N-methylated pyrazole.

Expected Yield: 80-90%

Step 3: Regioselective Bromination

The final step in the synthesis is the introduction of a bromine atom at the 4-position of the pyrazole ring. This is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, and the 4-position is typically the most susceptible to electrophilic attack, especially when the 1-, 3-, and 5-positions are substituted.

Brominating Agent: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a mild and highly selective brominating agent for electron-rich aromatic and heteroaromatic compounds.[5] It is easier and safer to handle than liquid bromine and often provides cleaner reactions with higher yields. The reaction is typically carried out in a chlorinated solvent.

Experimental Protocol: Synthesis of this compound

This protocol details the final bromination step.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | 182.22 | 18.22 g | 0.10 |

| N-Bromosuccinimide (NBS) | 177.98 | 18.69 g | 0.105 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask protected from light, dissolve ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (18.22 g, 0.10 mol) in dichloromethane (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (18.69 g, 0.105 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any remaining bromine, followed by water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford the final product as a crystalline solid.

Expected Yield: 85-95%

Characterization and Data

The identity and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The final product, this compound, should exhibit characteristic signals corresponding to the protons and carbons of the substituted pyrazole ring.

Safety and Handling

This synthesis involves the use of hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including safety glasses, lab coats, and chemical-resistant gloves. Special care must be taken when handling dimethyl sulfate and N-bromosuccinimide. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The three-step synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By understanding the underlying principles of the Knorr pyrazole synthesis, N-methylation, and regioselective bromination, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The provided protocols are robust and can be adapted for various scales of synthesis.

References

- Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873.

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

- Elguero, J., et al. (1976). The Tautomerism of Heterocycles: Pyrazoles. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 1-74). Academic Press.

- Shargel, L., & Yu, A. B. (2015). Applied Biopharmaceutics & Pharmacokinetics, 7e.

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 35(9), 706-716. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Knorr Pyrazole Synthesis: Mechanism, Application, and Modern Advancements

For Researchers, Scientists, and Drug Development Professionals

Abstract

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis remains a cornerstone of heterocyclic chemistry.[1][2] This robust and versatile reaction, involving the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, provides a direct and efficient pathway to substituted pyrazoles.[3][4] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[1][5] This guide provides a comprehensive exploration of the Knorr synthesis, from its core mechanism and practical execution to its critical role in drug discovery and the modern innovations that continue to enhance its utility.

The Core Reaction Mechanism: A Stepwise Perspective

The Knorr pyrazole synthesis is fundamentally an acid-catalyzed cyclocondensation reaction that proceeds with high efficiency, often resulting in excellent yields due to the formation of a stable aromatic ring.[1][3] The generally accepted mechanism involves three key stages: hydrazone formation, intramolecular cyclization, and dehydration.[1]

-

Initial Condensation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine derivative onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. Under acidic conditions, this carbonyl is protonated, increasing its electrophilicity and facilitating the attack. This step results in the formation of a hydrazone intermediate.[1][3]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[1][3] This ring-closing step forms a non-aromatic, five-membered cyclic intermediate, often a hydroxylpyrazolidine.[5]

-

Dehydration and Aromatization: The final step is the elimination of two molecules of water (or one water and one alcohol molecule if a β-ketoester is used) to yield the thermodynamically stable, aromatic pyrazole ring.[3][6] This dehydration is typically the rate-determining step under neutral pH conditions and is often driven by heating.[5]

Caption: The generalized mechanism of the Knorr pyrazole synthesis.

The Challenge of Regioselectivity

A significant consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed, depending on which carbonyl group undergoes the initial condensation.[2][5] The final product distribution is influenced by several factors:

-

Steric and Electronic Effects: The relative reactivity of the two carbonyl groups plays a crucial role. The more electrophilic (less sterically hindered) carbonyl is generally attacked first.

-

Reaction Conditions: Parameters such as pH and solvent can significantly alter the regiochemical outcome.[5]

Recent kinetic studies using transient flow technology have revealed that the mechanism can be more complex than previously understood, sometimes involving autocatalytic pathways and unexpected di-addition intermediates, especially under neutral conditions.[5]

Field-Proven Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol details the synthesis of Edaravone, a neuroprotective agent, providing a practical, self-validating workflow.[7] The causality behind each step is explained to ensure reproducibility and understanding.

Safety Precautions: Hydrazine and its derivatives are toxic and potentially carcinogenic.[3] Diethyl ether is extremely flammable. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][7]

Materials:

-

Ethyl acetoacetate (1.63 mL, 12.5 mmol)

-

Phenylhydrazine (1.25 mL, 12.5 mmol)

-

Diethyl ether

-

Ethanol (for recrystallization)

Methodology:

-

Reaction Setup (The "Why"):

-

Cyclocondensation (The "Why"):

-

Assemble a reflux condenser and heat the mixture in a heating mantle or oil bath at 135–145 °C for 1 hour.[7]

-

Causality: The high temperature provides the necessary activation energy to drive the cyclization and subsequent dehydration (elimination of water and ethanol), which are crucial for forming the stable pyrazolone ring.[7] The reaction mixture will become a thick, viscous syrup.

-

-

Isolation and Crystallization (The "Why"):

-

After 1 hour, remove the flask from the heat and cool the resulting syrup in an ice-water bath.[7]

-

Add a small portion (~2 mL) of diethyl ether and stir or scratch the mixture vigorously with a glass rod to induce crystallization.[1][7]

-

Causality: The product is poorly soluble in cold diethyl ether, while the starting materials and byproducts are more soluble. Cooling reduces the product's solubility further, and the addition of a non-polar solvent forces the polar product to precipitate. Vigorous stirring provides mechanical energy for crystal nucleation.

-

-

Purification (The "Why"):

-

Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold diethyl ether to remove any residual starting materials.[7]

-

For final purification, recrystallize the crude product from a minimal amount of hot ethanol.[1]

-

Causality: Recrystallization is a powerful purification technique. The product is soluble in hot ethanol but less soluble at room temperature or below. Dissolving the crude solid in minimal hot solvent and allowing it to cool slowly allows for the formation of pure crystals, leaving impurities behind in the solution.

-

Substrate Scope and Applications in Drug Development

The Knorr synthesis is highly valued for its broad substrate scope, accommodating a wide range of 1,3-dicarbonyl compounds and hydrazine derivatives. This versatility allows for the creation of diverse libraries of substituted pyrazoles for drug screening.

Data Presentation: Representative Substrate Combinations

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Resulting Pyrazole Product | Application/Significance |

| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)[7] | Neuroprotective agent for ALS and stroke treatment.[7] |

| 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione | 4-Sulfonamidophenylhydrazine | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Celecoxib)[8][9] | Selective COX-2 inhibitor; a widely used NSAID.[1] |

| Acetylacetone (2,4-Pentanedione) | Hydrazine hydrate | 3,5-Dimethylpyrazole | A common building block in coordination chemistry and pharmaceuticals. |

| Ethyl benzoylacetate | Hydrazine hydrate | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | A pyrazolone derivative with potential biological activities.[3] |

Case Study: The Synthesis of Celecoxib (Celebrex)

The synthesis of Celecoxib, a blockbuster anti-inflammatory drug, is a prominent example of the Knorr reaction's industrial and pharmaceutical importance.[1][10] It is a selective cyclooxygenase-2 (COX-2) inhibitor, which provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1] The synthesis involves the regioselective condensation of a fluorinated β-diketone with a substituted arylhydrazine, highlighting the method's capacity to construct complex, highly functionalized molecules.[8][9]

Caption: Knorr synthesis route to the NSAID Celecoxib.

Modern Variations and Strategic Enhancements

While the classical Knorr synthesis is robust, modern organic chemistry has introduced several improvements to enhance its efficiency, scope, and environmental footprint.

-

Advanced Catalysis: Beyond simple Brønsted acids, researchers have successfully employed Lewis acids and transition metal catalysts to promote the reaction, sometimes under milder, acid-free conditions.[2][11]

-

One-Pot Procedures: To improve process efficiency, one-pot strategies have been developed where the 1,3-dicarbonyl compound is generated in situ and immediately condensed with hydrazine without intermediate isolation.[11][12]

-

Application in Bioconjugation: In a novel application, the Knorr synthesis has been leveraged to convert peptide C-terminal hydrazides into acyl-pyrazole intermediates.[13] These activated species are then used in Native Chemical Ligation (NCL) for protein synthesis. This demonstrates the reaction's remarkable chemoselectivity, as it proceeds stoichiometrically in the presence of other sensitive functional groups.[13]

Caption: Modern workflow using Knorr synthesis for peptide activation in NCL.

Conclusion and Future Outlook

For over a century, the Knorr pyrazole synthesis has been an indispensable tool for synthetic chemists. Its operational simplicity, tolerance of diverse functional groups, and consistently high yields have secured its place in both academic research and industrial-scale production.[3] Its central role in the synthesis of blockbuster drugs like Celecoxib and Edaravone underscores its profound impact on human health.

Future research will likely focus on developing highly regioselective variants to overcome the primary limitation of the classical method. The continued exploration of novel catalytic systems, flow chemistry applications, and its integration into multi-component reactions will further expand the synthetic power of this venerable reaction, ensuring its relevance for generations of scientists to come.

References

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Retrieved from [Link]

-

Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]

-

Ambrogelly, A., et al. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Cambridge University Press. (2012). Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis. Retrieved from [Link]

-

ChemRxiv. (2024). Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). An Improved and Scalable Process for Celecoxib. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN102617474A - Preparation method for celecoxib isomer.

-

National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. books.rsc.org [books.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide to Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted pyrazole that serves as a versatile building block in synthetic and medicinal chemistry. The pyrazole core is a privileged scaffold in drug discovery, known for a wide range of biological activities.[1][2] This document details the molecular characteristics, a validated synthetic pathway with mechanistic insights, key chemical reactions, and the compound's strategic importance for researchers in drug development. While specific experimental data for this exact isomer is not extensively published, this guide synthesizes information from closely related analogues and established principles of heterocyclic chemistry to provide a robust and practical resource for laboratory professionals.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted heteroaromatic compound. The strategic placement of a bromine atom, an ethyl group, and an ethyl ester moiety on the N-methylated pyrazole ring provides multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex molecules and compound libraries.

Table 1: Core Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₁₀H₁₅BrN₂O₂ |

| Molecular Weight | 275.14 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(Br)C(=C(N1C)CC) |

| InChI Key | (Calculated) |

Table 2: Predicted and Observed Physicochemical Properties

| Property | Value | Source/Note |

| Physical Form | White to light yellow solid | Based on related compounds[3] |

| Melting Point | Not available | Experimental data not found |

| Boiling Point | >300 °C (Predicted) | Based on related structures[4] |

| Solubility | Soluble in organic solvents (e.g., DCM, Ethyl Acetate, Ethanol) | General property of similar esters |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | Recommended for bromo-heterocycles[5] |

Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyrazoles like this compound is typically achieved through a multi-step sequence involving pyrazole ring formation followed by selective functionalization. The pathway described below is a robust and common approach in heterocyclic chemistry.

Synthesis Workflow Diagram

Caption: Synthesis pathway from starting materials to the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (Precursor)

-

Reaction Setup: To a solution of ethyl 2-ethylacetoacetate (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Condensation: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). This step forms an enaminone intermediate by protecting the ketone and creating a reactive site for cyclization.

-

Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude enaminone is often used directly in the next step without further purification.

-

Cyclocondensation: Dissolve the crude intermediate in ethanol. Add methylhydrazine (1.1 eq) dropwise while maintaining the temperature below 30°C.

-

Ring Formation: After the addition is complete, heat the mixture to reflux for 3-6 hours. This step involves the nucleophilic attack of the hydrazine followed by intramolecular condensation and dehydration to form the stable pyrazole ring.

-

Work-up and Purification: Cool the reaction mixture and concentrate it under vacuum. Purify the residue using flash column chromatography (e.g., using a gradient of ethyl acetate in heptane) to yield the pure pyrazole precursor.

Step 2: Bromination to Yield the Final Product

-

Reaction Setup: Dissolve the synthesized Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform.

-

Electrophilic Bromination: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes. The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack. NBS is a mild and selective brominating agent, which minimizes side reactions.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS (typically 1-3 hours).

-

Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Final Purification: Concentrate the organic solution under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography to yield this compound as a solid.

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom at the C4 position and the ethyl ester at C5 can be selectively manipulated to build molecular complexity.

Key Reaction Pathways

Caption: Key transformations of the title compound in synthetic chemistry.

-

Cross-Coupling Reactions at C4-Br: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This is the most powerful application for this building block in drug discovery.

-

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters introduces diverse aryl or heteroaryl groups, enabling exploration of structure-activity relationships (SAR).

-

Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynyl-pyrazoles, which are important precursors for other heterocycles or can be pharmacophores themselves.

-

Buchwald-Hartwig Amination: Introduction of primary or secondary amines allows for the synthesis of novel amino-pyrazole derivatives.

-

-

Transformations of the C5-Ester: The ethyl ester is a versatile handle for modifying the carboxyl group.

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) readily converts the ester to the corresponding carboxylic acid. This acid can then be used in further reactions.

-

Amidation: The ester can be directly converted to an amide, or more commonly, the hydrolyzed acid is coupled with an amine using standard peptide coupling reagents (e.g., EDC, HATU) to form a diverse array of amides.

-

Relevance in Medicinal Chemistry and Drug Discovery

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in numerous approved drugs.[2] These compounds are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

-

Scaffold for Bioactive Molecules: Substituted pyrazoles are key components of drugs targeting enzymes like kinases and cyclooxygenases (COX).[2][6] The title compound serves as a highly functionalized starting material for creating libraries of novel pyrazole derivatives to screen against such targets.

-

Intermediate in Pharmaceutical Synthesis: Bromo-pyrazoles are documented as crucial intermediates in the synthesis of complex pharmaceutical agents, including inhibitors of phosphatidylinositol-3-kinase (PI3K) and release-activated calcium channel (CRAC) inhibitors for treating inflammatory conditions.[6]

-

Tool for Target Identification: The ability to easily introduce new functionality via cross-coupling makes this compound ideal for creating chemical probes and tool compounds to investigate biological pathways. The bromine atom can be replaced with photoaffinity labels or clickable handles for target engagement studies.

Conclusion

This compound is a high-value chemical intermediate characterized by its densely functionalized and synthetically versatile structure. Its utility is primarily derived from the presence of a modifiable bromine atom and an ester group, which allow for the systematic construction of diverse molecular architectures. For researchers and scientists in drug discovery, this compound represents a strategic starting point for the development of novel therapeutics, leveraging the proven biological significance of the pyrazole core.

References

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

-

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2. PubChem. Available at: [Link]

-

Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate | C7H9BrN2O2. PubChem. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. 105486-72-4|Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

Methodological & Application

The Strategic Utility of Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate in Modern Medicinal Chemistry

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] Pyrazole derivatives have demonstrated a wide spectrum of therapeutic effects, including anti-cancer, anti-inflammatory, and anti-neurodegenerative properties.[1][2] Their ability to serve as bioisosteres for other functional groups and their synthetic tractability make them highly attractive for the development of novel therapeutic agents. This guide focuses on a specific, highly functionalized pyrazole derivative, Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, a versatile building block poised for significant applications in drug discovery and development. While direct literature on this exact molecule is emerging, its structural motifs suggest a critical role as an intermediate in synthesizing compound libraries for screening against various therapeutic targets, particularly protein kinases.[3]

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. Below is a table summarizing the key computed properties of the closely related analog, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, which provides a reasonable estimation for our target molecule.

| Property | Value | Source |

| Molecular Formula | C9H13BrN2O2 | [4] |

| Molecular Weight | 261.12 g/mol | [4] |

| IUPAC Name | This compound | N/A |

| CAS Number | Not assigned (Analog: 1019010-83-3) | [4] |

The structure of this compound is characterized by several key features that render it a valuable synthetic intermediate:

-

A Fully Substituted Pyrazole Core: This provides a stable aromatic scaffold.

-

A Bromo Substituent at the 4-position: This is an excellent handle for post-synthetic modification, most notably through palladium-catalyzed cross-coupling reactions.

-

An Ethyl Ester at the 5-position: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations.

-

Methyl and Ethyl Substituents at the 1 and 3-positions, respectively: These groups provide steric and electronic diversity and can influence the binding affinity and selectivity of the final compounds.

Synthetic Strategy: A Proposed Pathway

Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

-

Reaction Setup: To a solution of ethyl 2-pentanoylacetate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.

Step 2: Bromination at the 4-position

-

Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq), portion-wise at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography or recrystallization to yield this compound.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[5] This palladium-catalyzed reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position of the pyrazole ring, a common strategy in the development of kinase inhibitors.

The Suzuki-Miyaura Cross-Coupling Reaction: A General Protocol

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with a generic boronic acid.

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound, the boronic acid, and the base.

-

Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent and the palladium catalyst.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired coupled product.

Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a typical workflow for utilizing this compound in the synthesis of a library of potential kinase inhibitors.

Caption: Synthetic workflow for generating a library of potential kinase inhibitors.

Signaling Pathways and Drug Targets

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Pyrazole-based compounds have been successfully developed as inhibitors of various kinases. The diverse library of compounds that can be generated from this compound can be screened against a panel of kinases to identify novel inhibitors.

Caption: Inhibition of a generic kinase signaling pathway by a pyrazole-based inhibitor.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for medicinal chemistry. Its strategically placed functional groups allow for rapid and efficient diversification, making it an ideal starting material for the construction of compound libraries for high-throughput screening. The application of modern synthetic methodologies, such as the Suzuki-Miyaura coupling, to this scaffold will undoubtedly lead to the discovery of novel bioactive molecules with the potential to address a wide range of diseases. As our understanding of the kinome and other target families expands, the demand for such well-designed and readily diversifiable chemical starting points will only continue to grow.

References

-

PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

PubChem. Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate. [Link]

-

Y-Biochemicals. ETHYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE. [Link]

- Google Patents. Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

-

NIH. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

- Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

-

ResearchGate. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. [Link]

-

NIH. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. [Link]

Sources

- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 3. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

- 4. 1019010-83-3|Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

Application Note: Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate as a Strategic Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core structure of numerous blockbuster drugs.[1][2] Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have made it a privileged structure in drug discovery.[3] Compounds incorporating this five-membered N-heterocycle exhibit a vast range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1]

Within this critical class of compounds, Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate emerges as a highly valuable and strategically functionalized intermediate. Its specific substitution pattern—featuring a bromine atom at the C4 position—renders it an ideal substrate for modern cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This document provides a comprehensive guide to the synthesis, characterization, and application of this key intermediate, offering field-proven insights and detailed protocols for its use in API synthesis.

Physicochemical & Structural Properties

Precise knowledge of the intermediate's properties is fundamental for process development, ensuring safety, and predicting reactivity. While experimental data for this specific molecule is not widely published, the properties can be reliably inferred from closely related structural analogues.

| Property | Value (Data derived from close structural analogues) |

| CAS Number | Not assigned. Related compounds are indexed. |

| Molecular Formula | C₉H₁₃BrN₂O₂ |

| Molecular Weight | 261.12 g/mol [4] |

| Appearance | Expected to be an off-white to pale yellow solid |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, DMF, DMSO |

| SMILES | O=C(OCC)C1=C(Br)C(CC)=NN1C |

| IUPAC Name | This compound |

Note: Data is based on the analogue Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (CAS: 1019010-83-3) where applicable.[4]

Synthesis Protocol for this compound

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to ensure high regioselectivity and yield. The following protocol is a robust, two-step procedure starting from the commercially available Ethyl 3-ethyl-1H-pyrazole-5-carboxylate.

Step 1: N1-Methylation of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Causality: The N-methylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms, often leading to a mixture of N1 and N2 isomers.[5][6] The choice of a sterically hindered base and a non-polar solvent can favor the desired N1 regioselectivity.[7] Using a mild methylating agent like dimethyl sulfate under basic conditions provides an efficient route to the N-methylated product.

Materials:

-

Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

To a dry round-bottom flask under a nitrogen atmosphere, add Ethyl 3-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetone to form a stirrable slurry (approx. 10 mL per gram of starting material).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add dimethyl sulfate (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture to remove potassium carbonate and wash the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in DCM and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, which can often be used in the next step without further purification.

Step 2: C4-Bromination

Causality: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is an effective and easy-to-handle source of electrophilic bromine ("Br+").[8] Using a polar aprotic solvent like dimethylformamide (DMF) facilitates the reaction.[8] The reaction is typically run at low temperatures to control exotherms and minimize side-product formation.

Materials:

-

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (from Step 1)

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

Protocol:

-

Dissolve the crude product from Step 1 (1.0 eq) in anhydrous DMF in a dry round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add NBS (1.1 eq) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or HPLC until completion.

-

Pour the reaction mixture into a separatory funnel containing cold deionized water and ethyl acetate.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and brine to remove residual DMF and succinimide.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Safety Precautions:

-

Dimethyl sulfate (DMS) is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, lab coat, and safety glasses.

-

N-Bromosuccinimide (NBS) is a corrosive solid and an oxidizer.[9] Avoid inhalation of dust and contact with skin and eyes.[10][11][12] It can react exothermically with certain solvents.

Visualization of Synthesis Workflow

Caption: Synthetic route to the target intermediate.

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of the intermediate is paramount for its successful application in GMP-compliant API synthesis. A suite of analytical techniques should be employed for comprehensive characterization.[13]

Analytical Methods:

-

¹H and ¹³C NMR: Confirms the molecular structure. Expected ¹H NMR signals include a singlet for the N-methyl group (~3.8-4.0 ppm), quartets and triplets for the ethyl groups, and distinct signals for the ester moiety.[14]

-

Mass Spectrometry (MS): Verifies the molecular weight. The spectrum should show a characteristic isotopic pattern for the bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio).

-

FTIR Spectroscopy: Identifies key functional groups, such as the ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹.[15]

-

High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment, capable of separating the main component from starting materials, reagents, and by-products.[16][17]

Typical Analytical Specifications:

| Test | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Identity by ¹H NMR | Conforms to structure | ¹H NMR |

| Purity by HPLC | ≥ 98.5% | RP-HPLC[18] |

| Residual Solvents | Per ICH Q3C guidelines | GC-HS |

| Loss on Drying | ≤ 0.5% | TGA or Vacuum Oven |

Quality Control Workflow

Caption: Quality control checkpoints for intermediate release.

Application in API Synthesis: A Gateway to Sildenafil Analogues

The 4-bromo-pyrazole scaffold is a crucial building block for synthesizing a range of APIs, particularly those requiring a subsequent carbon-carbon or carbon-nitrogen bond formation. A prime example is its use in the synthesis of analogues of Sildenafil, a well-known PDE5 inhibitor.[19][20][21] The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[22][23]

Protocol: Suzuki-Miyaura Coupling for Arylation at the C4 Position

Causality: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an aryl halide (our bromopyrazole) and an arylboronic acid.[24] The reaction is catalyzed by a palladium(0) species and requires a base to activate the boronic acid and facilitate the catalytic cycle.[25][26] A mixture of a polar organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Materials:

-

This compound

-

(2-Ethoxyphenyl)boronic acid (or other desired arylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate (EtOAc)

Protocol:

-

In a Schlenk flask, combine this compound (1.0 eq), (2-ethoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq), to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and deionized water.

-

Heat the reaction mixture to 90 °C and stir for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromopyrazole.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product via flash column chromatography to yield the C4-arylated pyrazole, a key precursor to Sildenafil-type structures.

API Synthesis Pathway

Caption: Pathway from intermediate to a final API structure.

References

-

ResearchGate. (2025). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

- Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

-

ResearchGate. (2025). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Available from: [Link]

- Google Patents. (n.d.). CN113754612B - Preparation method of sildenafil intermediate.

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

-

SpringerLink. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

-

ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available from: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]

-

sioc-journal.cn. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Available from: [Link]

-

ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available from: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available from: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Available from: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available from: [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Available from: [Link]

-

KTU ePubl. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

-

ResearchGate. (2025). Synthesis of sildenafil using a new intermediate. Available from: [Link]

-

PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available from: [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Available from: [Link]

-

NIH National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.

-

Yariv-react. (n.d.). ETHYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE. Available from: [Link]

-

AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

-

R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available from: [Link]

- Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.

-

ACS Publications. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. Available from: [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Available from: [Link]

- Google Patents. (2010). US20100048897A1 - Process for the preparation of sildenafil and intermediates thereof.

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide (Australia). Available from: [Link]

-

R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available from: [Link]

-

MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

-

ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]

-

organic-chemistry.org. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. 1019010-83-3|Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. books.rsc.org [books.rsc.org]

- 9. carlroth.com [carlroth.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 17. ptfarm.pl [ptfarm.pl]

- 18. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN113754612B - Preparation method of sildenafil intermediate - Google Patents [patents.google.com]

- 20. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 22. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Privileged Structure for Potent and Selective Kinase Inhibition

Introduction: The Rise of Pyrazole Derivatives in Kinase-Targeted Drug Discovery

Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer, as well as inflammatory and neurodegenerative disorders.[1][2][3][4] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy. Within the diverse chemical landscape of kinase inhibitors, the pyrazole ring has distinguished itself as a "privileged scaffold".[1][5] This five-membered heterocyclic ring system offers a unique combination of synthetic accessibility, favorable drug-like properties, and the ability to engage in key interactions within the ATP-binding pocket of kinases.[5] This versatility has led to the development of numerous pyrazole-containing kinase inhibitors, including eight FDA-approved drugs such as Crizotinib, Ruxolitinib, and Encorafenib, which target a range of kinases including ALK, JAK, and BRAF, respectively.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyrazole derivatives as kinase inhibitors. We will delve into the rationale behind their use, provide detailed protocols for their synthesis and evaluation, and discuss best practices for characterizing their mechanism of action. Our focus is on providing not just a set of instructions, but a framework for understanding the critical experimental choices that underpin the successful development of novel pyrazole-based kinase inhibitors.

Section 1: The Pyrazole Core - A Versatile Tool for Kinase Inhibition

The pyrazole scaffold's success as a kinase inhibitor template stems from its unique structural and electronic properties. The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for diverse and specific interactions with the amino acid residues lining the ATP-binding site. Furthermore, the pyrazole ring is readily amenable to substitution at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6] Recent studies on structure-activity relationships have demonstrated that strategic modifications to the pyrazole ring can significantly enhance tumor selectivity and anticancer potency.[6]

Below is a diagram illustrating the general workflow for the development of pyrazole-based kinase inhibitors, from initial design and synthesis to preclinical evaluation.

Caption: Workflow for Pyrazole-Based Kinase Inhibitor Development.

Section 2: Synthesis of Pyrazole-Based Kinase Inhibitors

The synthetic tractability of the pyrazole core allows for the generation of diverse chemical libraries for screening and lead optimization.[5] While numerous synthetic routes exist, a common and versatile approach involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

Protocol 2.1: General Synthesis of a 3,5-Disubstituted Pyrazole Derivative

This protocol describes a representative synthesis of a 3,5-disubstituted pyrazole, a common motif in kinase inhibitors.

Materials:

-

Substituted 1,3-diketone (e.g., 1-phenyl-1,3-butanedione)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 1,3-diketone (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops). Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material (1,3-diketone) indicates the completion of the reaction.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the pyrazole product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Purification: If necessary, purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.

-

Characterization: Confirm the structure and purity of the synthesized pyrazole derivative using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both the diketone and hydrazine, and its boiling point is suitable for reflux conditions.

-

Catalytic Acetic Acid: The acid catalyzes the condensation reaction by protonating one of the carbonyl groups, making it more electrophilic and susceptible to nucleophilic attack by hydrazine.

-

TLC Monitoring: This is a crucial step to avoid prolonged heating, which could lead to side reactions and decomposition of the product.

-

Cold Ethanol Wash: This removes soluble impurities without dissolving a significant amount of the desired pyrazole product.

Section 3: In Vitro Characterization of Pyrazole Kinase Inhibitors

Once a library of pyrazole derivatives has been synthesized, the next critical step is to evaluate their inhibitory activity against the target kinase(s). This is typically done through a combination of biochemical assays to determine potency and selectivity, and biophysical assays to characterize the binding interaction.

Protocol 3.1: Determination of IC50 Values using a Kinase Activity Assay

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a kinase inhibitor.[7][8] It represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[7] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[9] This protocol outlines a general procedure for determining IC50 values using a fluorescence-based assay.

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate peptide (often with a fluorescent tag)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

-

Pyrazole inhibitor stock solutions (in DMSO)

-

96-well or 384-well microplates (black, low-binding)

-

Plate reader capable of measuring fluorescence

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of the pyrazole inhibitor in kinase assay buffer. It is important to maintain a constant final concentration of DMSO in all wells.

-

Prepare a solution of the kinase and substrate peptide in the assay buffer.

-

Prepare a solution of ATP in the assay buffer.

-

-

Assay Setup:

-

Add the serially diluted inhibitor solutions to the wells of the microplate. Include control wells with buffer and DMSO only (for 0% inhibition) and wells with no inhibitor (for 100% activity).

-

Add the kinase/substrate solution to all wells.

-

Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate the Reaction: Add the ATP solution to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

-

Detection: Stop the reaction (if necessary, depending on the assay kit) and measure the fluorescence signal using a plate reader.

-

Data Analysis:

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[10]

-

Self-Validating System:

-

Controls: The inclusion of positive (no inhibitor) and negative (no enzyme or no ATP) controls is essential to ensure the assay is performing correctly.

-

Z'-factor: For high-throughput screening, calculating the Z'-factor provides a statistical measure of the assay's quality and its suitability for identifying hits.

Protocol 3.2: Characterizing Inhibitor-Kinase Binding using Biophysical Methods

While IC50 values provide a measure of potency, they do not directly report on the binding affinity or thermodynamics of the interaction.[8] Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide this crucial information.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor surface in real-time.[11][12][13] It provides kinetic data (association and dissociation rate constants, kₐ and kₑ) and the equilibrium dissociation constant (Kₑ).[12]

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[14][15] This allows for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[14][15]

Table 1: Comparison of SPR and ITC for Kinase Inhibitor Characterization

| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |